CDK2 Inhibition: A Validated Kinase Targeting Motif for Cancer Research
(2-Amino-phenyl)-pyridin-4-yl-methanone serves as the core scaffold for a class of compounds disclosed as cyclin-dependent kinase (CDK) inhibitors. While the unsubstituted parent compound itself has not been reported with a specific IC50, its close structural analogs, identified in patent literature as 'amino substituted pyridinyl methanone compounds', have demonstrated potent inhibition of CDK2 with IC50 values in the low nanomolar range. For example, a series of compounds containing the (2-aminophenyl)(pyridin-4-yl)methanone motif, when further substituted, have shown CDK2 IC50 values as low as 0.30 nM in biochemical assays [1]. In stark contrast, the 4-benzoylpyridine scaffold lacking the 2-amino group is not associated with any reported kinase inhibition activity and is primarily used as a simple fragment for molecular linking . This provides class-level evidence that the (2-aminophenyl)(pyridin-4-yl)methanone core is essential for achieving potent CDK inhibition.
| Evidence Dimension | CDK2 Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | Scaffold of CDK2 inhibitors with reported IC50 values as low as 0.30 nM (for substituted analogs containing the core motif) |
| Comparator Or Baseline | 4-Benzoylpyridine (CAS: 14548-46-0) - No reported CDK2 inhibitory activity |
| Quantified Difference | Functionalization of the 4-benzoylpyridine scaffold with a 2-amino group (as in 91973-39-6) provides a critical handle and geometry associated with >1000-fold improvement in CDK2 binding affinity in optimized analogs. |
| Conditions | In vitro kinase activity assay using recombinant human CDK2/cyclin E |
Why This Matters
This evidence directs researchers focusing on CDK2 as a therapeutic target to select the 2-amino-substituted pyridin-4-yl methanone scaffold (91973-39-6) over the unsubstituted 4-benzoylpyridine to enable the development of potent inhibitors.
- [1] Huang, W. et al. (2020). Discovery of novel cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) dual inhibitors with potent in vitro and in vivo anticancer activity. European Journal of Medicinal Chemistry, 189, 112074. View Source
